4-Benzylidenespiro[thietane-2,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidenespiro[thietane-2,9’-xanthene] is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a thietane ring fused to a xanthene moiety, with a benzylidene group attached at the 4-position. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the [2+2] cycloaddition of alkenes and thiocarbonyl compounds to form the thietane ring . This is followed by nucleophilic cyclization to introduce the xanthene moiety . The benzylidene group is then added through a condensation reaction with benzaldehyde under basic conditions .
Industrial Production Methods: While specific industrial production methods for 4-Benzylidenespiro[thietane-2,9’-xanthene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidenespiro[thietane-2,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted xanthenes.
Scientific Research Applications
4-Benzylidenespiro[thietane-2,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-Benzylidenespiro[thietane-2,9’-xanthene] is largely dependent on its structural components. The thietane ring can interact with various biological targets through sulfur-containing functional groups, while the xanthene moiety can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Thietane Derivatives: Compounds like thietanose nucleosides and thiathromboxane A2.
Xanthene Derivatives: Compounds such as fluorescein and rhodamine.
Uniqueness: 4-Benzylidenespiro[thietane-2,9’-xanthene] is unique due to its spirocyclic structure, which combines the properties of both thietane and xanthene derivatives. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
CAS No. |
106076-57-7 |
---|---|
Molecular Formula |
C22H16OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-benzylidenespiro[thietane-2,9'-xanthene] |
InChI |
InChI=1S/C22H16OS/c1-2-8-16(9-3-1)14-17-15-22(24-17)18-10-4-6-12-20(18)23-21-13-7-5-11-19(21)22/h1-14H,15H2 |
InChI Key |
CMDGOEWBPPNESM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)SC13C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.